

Introduction: Chemical Profile and Environmental Relevance

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethylene glycol di-N-butyrate

CAS No.: 105-72-6

Cat. No.: B091384

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Ethylene glycol di-n-butyrate is a diester formed from ethylene glycol and n-butyric acid.[1] It is primarily utilized as a plasticizer and solvent in various industrial applications, including plastics, resins, and coatings.[1] Understanding its environmental fate is critical for accurate risk assessment and regulatory compliance.

The molecular structure, featuring two ester linkages, is the primary determinant of its susceptibility to biological degradation. Ester bonds are known targets for enzymatic hydrolysis by a wide array of ubiquitous microorganisms.[2][3] This foundational principle suggests a high potential for biodegradability, a hypothesis that we will explore mechanistically and validate through standardized testing protocols.

Table 1: Chemical and Physical Properties of **Ethylene Glycol di-N-butyrate**

Property	Value	Source
CAS Number	105-72-6	[4][5]
Molecular Formula	C ₁₀ H ₁₈ O ₄	[4][5]
Molecular Weight	202.25 g/mol	[4][5]
Appearance	Colorless liquid	[6]
Water Solubility	0.050% by weight (low solubility)	[6]

| Synonyms | Butanoic acid, 1,2-ethanediyl ester; Glycol dibutyrate [\[1\]](#) |

The Mechanistic Pathway of Biodegradation

The biodegradation of **ethylene glycol di-n-butyrate** is not a single event but a two-stage process initiated by enzymatic action, followed by the metabolic consumption of the resulting components.

Stage 1: Enzymatic Hydrolysis of Ester Bonds

The rate-limiting and critical first step is the cleavage of the two ester bonds. This reaction is catalyzed by a class of enzymes known as carboxylesterases (or more broadly, hydrolases), which are widely distributed in nature.[\[2\]](#)[\[7\]](#) These enzymes catalyze the addition of water across the ester linkage, breaking the molecule into its constituent alcohol and carboxylic acids.[\[7\]](#)

The hydrolysis proceeds as follows: **Ethylene Glycol di-N-butyrate** + 2 H₂O → Ethylene Glycol + 2 N-Butyric Acid (Butyrate)

This initial cleavage is crucial because it transforms a larger, less water-soluble molecule into smaller, more polar, and highly biodegradable components. Human carboxylesterases, for instance, are well-documented for their role in metabolizing ester-containing drugs, demonstrating the prevalence of this enzymatic capability in biological systems.[\[7\]](#)

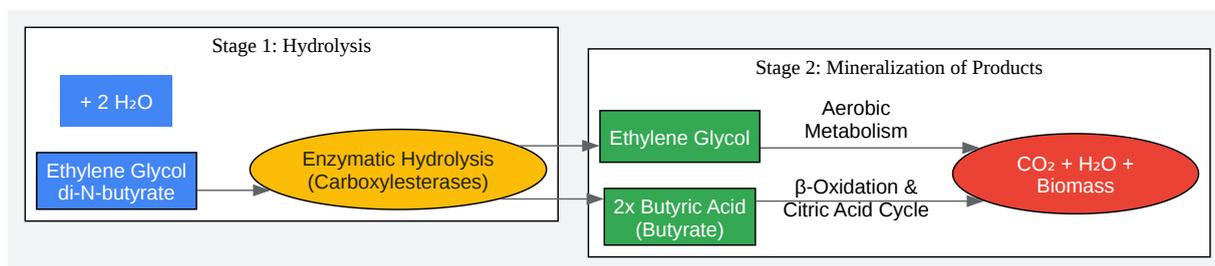
Stage 2: Aerobic Mineralization of Hydrolysis Products

Once hydrolysis occurs, the resulting products, ethylene glycol and butyrate, enter well-established metabolic pathways.

- **Ethylene Glycol:** This compound is known to be readily and rapidly biodegradable in both aerobic and anaerobic environments.[\[8\]](#)[\[9\]](#)[\[10\]](#) Numerous studies have confirmed its rapid removal in soil and water, with half-lives typically ranging from a few days to two weeks. Microorganisms efficiently metabolize it, ultimately converting its carbon to carbon dioxide (CO₂) in the presence of oxygen.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **N-Butyric Acid (Butyrate):** Butyrate is a common short-chain fatty acid and a key intermediate in the anaerobic digestion of organic matter.[\[12\]](#)[\[13\]](#) It serves as an excellent carbon source

for a diverse range of bacteria.[14][15] Under aerobic conditions, butyrate is readily oxidized by microorganisms through β -oxidation to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to CO_2 .

The logical conclusion from this two-stage process is that the overall biodegradability of the parent compound is governed by the accessibility and rate of the initial hydrolysis step. Given the ubiquity of esterase enzymes, this step is not expected to be a significant barrier to degradation in microbially active environments.



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Fig 1. Predicted biodegradation pathway of **Ethylene Glycol di-N-butylate**.

Standardized Assessment: The OECD 301B Protocol

To empirically determine the biodegradability of a chemical and classify it as "readily biodegradable," standardized test methods are required. The OECD 301B Guideline, also known as the CO_2 Evolution Test, is the gold standard for this purpose.[16][17] It provides a self-validating system by measuring the ultimate biodegradation (mineralization) of a test substance to CO_2 over a 28-day period.[18]

Principle of the OECD 301B Test

A known concentration of the test substance is incubated in a mineral medium, inoculated with a mixed population of microorganisms (typically from activated sludge).[16][17] The culture is aerated with CO_2 -free air in the dark to prevent photodegradation.[16] The CO_2 produced from

the microbial respiration and metabolism of the test substance is trapped in a series of barium hydroxide or sodium hydroxide traps and quantified by titration or with an inorganic carbon analyzer.[16] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).

Detailed Experimental Protocol: OECD 301B for Ethylene Glycol di-N-butyrate

1. Preparation of Reagents and Media:

- **Mineral Medium:** Prepare a stock solution containing essential minerals (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) as specified in the OECD 301 guideline.
- **Inoculum:** Collect a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Aerate it for 5-7 days to acclimate.[16] The final concentration in the test vessels should be approximately 30 mg/L of suspended solids.
- **Test Substance Stock:** **Ethylene glycol di-n-butyrate** has low water solubility. Prepare a stock solution or a stable dispersion. The final test concentration should be between 10 to 20 mg of Total Organic Carbon (TOC) per liter.[16]
- **CO₂ Absorbent:** Prepare a 0.05 M Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) solution.

2. Apparatus Setup:

- Set up a series of 2-4 L flasks (bioreactors). Each setup requires an inlet for CO₂-free air, an outlet connected to gas-washing bottles (traps), and a means of continuous stirring.
- The CO₂-free air is achieved by passing air through a potassium hydroxide solution.
- Connect three gas-washing bottles in series to the outlet of each bioreactor. The first two contain a known volume of the hydroxide solution to trap the evolved CO₂, and the third serves as a control to ensure complete trapping.

3. Experimental Run:

- Test Vessels: Add the mineral medium and the test substance to achieve the target concentration.
- Control Vessels:
 - Inoculum Blank: Contains mineral medium and inoculum only, to measure endogenous CO₂ production from the sludge.
 - Positive Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or ethylene glycol) to validate the activity of the inoculum.[11]
 - Toxicity Control: Contains the test substance and the reference substance to check for potential inhibitory effects of the test material on the microbial population.
- Inoculation: Add the prepared inoculum to all vessels.
- Incubation: Incubate the flasks at 22 ± 2°C in the dark for 28 days, with continuous stirring and aeration.[16]

4. Data Collection and Analysis:

- Periodically (e.g., every 2-3 days), remove the first CO₂ trap for analysis and move the remaining traps up in the series, adding a fresh trap at the end.
- Quantify the trapped CO₂ by titrating the remaining hydroxide with standardized hydrochloric acid (HCl).
- Calculate the cumulative amount of CO₂ produced in each flask, correcting for the endogenous CO₂ production from the inoculum blank.
- Calculate the percentage biodegradation using the formula: % Biodegradation = (Cumulative CO₂ Produced [mg] / ThCO₂ [mg]) x 100 Where ThCO₂ is the theoretical amount of CO₂ that can be produced from the mass of test substance added.

5. Validation and Interpretation:

- The test is valid if the positive control shows >60% degradation within 14 days and the inoculum blank's CO₂ production is not excessive.

- A substance is classified as "readily biodegradable" if it reaches at least 60% biodegradation within a "10-day window" during the 28-day test.[17][19] The 10-day window begins when biodegradation first reaches 10% and must end by day 28.[17]

Fig 2. Experimental workflow for the OECD 301B CO₂ Evolution Test.

Table 2: OECD 301B Test Parameters and Validation Criteria

Parameter	Specification	Rationale
Test Duration	28 days	Allows sufficient time for microbial adaptation and degradation.[17][18]
Inoculum Source	Activated sludge from a wastewater treatment plant	Provides a diverse, relevant microbial community.[16]
Test Concentration	10-20 mg TOC/L	High enough for accurate measurement, low enough to avoid toxicity.[16]
Temperature	22 ± 2 °C	Ensures optimal and consistent microbial activity. [16]
Light Condition	Dark or diffuse light	Prevents abiotic photodegradation of the test substance.[16]
Positive Control	> 60% degradation by day 14	Confirms the viability and activity of the microbial inoculum.

| Pass Criterion | ≥ 60% mineralization within a 10-day window | A stringent criterion indicating rapid and extensive degradation.[17][18][19] |

Conclusion and Environmental Outlook

The chemical structure of **ethylene glycol di-n-butyrate** strongly predicts its susceptibility to biodegradation. The molecule is comprised of two components—ethylene glycol and butyric

acid—both of which are known to be rapidly and completely mineralized in the environment.[8][10][14] The critical pathway for its degradation is initiated by the enzymatic hydrolysis of its ester bonds, a common biochemical reaction.

Based on this mechanistic analysis, **ethylene glycol di-n-butyrate** is expected to meet the criteria for "ready biodegradability" when assessed using a rigorous, standardized protocol such as the OECD 301B. This classification indicates that the substance is unlikely to persist in the environment, mitigating concerns about long-term ecological harm.[16] This technical guide provides the foundational logic and the experimental framework necessary for researchers to confidently assess and verify the environmental profile of this compound.

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- [To cite this document: BenchChem. \[Introduction: Chemical Profile and Environmental Relevance\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b091384#biodegradability-of-ethylene-glycol-di-n-butyrate\]](#)

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